molecular formula C9H15NOS B076110 3-(Dimethylamino)-1-(2-thienyl)-1-propanol CAS No. 13636-02-7

3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Cat. No.: B076110
CAS No.: 13636-02-7
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is an organic compound that features a dimethylamino group, a thienyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol typically involves the reaction of 2-thiophenecarboxaldehyde with dimethylamine and a reducing agent. One common method is the reductive amination of 2-thiophenecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-thienyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(2-thienyl)-1-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-2-(2-thienyl)acrylonitrile
  • 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
  • 3-(Dimethylamino)-1-(2-thienyl)-1-butanol

Uniqueness

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and thienyl groups allows for versatile interactions and modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCNSHMHUZCRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468979
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
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Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13636-02-7
Record name N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13636-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
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Record name 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
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Synthesis routes and methods I

Procedure details

To a suspension of NaBH4 (310 mg, 0.30 equivalents) in aqueous NaOH (30% w/w) was added 3-dimethylamino-1-thiophen-2-yl-propan-1-one hydrochloride (5.95 gm, 27.2 mmol) in portions, over 30 minutes. The cloudy mixture was stirred at room temperature. After 1 h a second portion of NaBH4 (310 mg, 0.30 equivalents) was added. The reaction mixture was stirred at room temperature under nitrogen. After approximately 20 h, HPLC showed complete conversion, and the cloudy mixture was cooled to 0° C. The reaction mixture was carefully acidified with 37% HCl (aq.) to pH 1, while maintaining the temperature less than 10° C. The cloudy mixture gradually turned homogenous. The reaction mixture was washed with toluene (2×20 mL). The aqueous layer was cooled to 0° C., and carefully added 30% NaOH (aq.) to pH 12, while maintaining the temperature less than 20° C. There was formation of a white precipitate. The aqueous solution was extracted with warm toluene (45° C.; 3×80 mL). The toluene was removed under reduced pressure (bath temperature 45° C.). The white solid was taken up in ethylcyclohexane (20 mL) and heated to 70° C. until a clear homogenous mixture was obtained. The solution was stirred at 70° C. for 2 h. The solution was cooled to 0° C. After approximately 45 minutes at 0° C., the white solid was filtered and washed with ice-cold ethylcyclohexane (2×15 mL). The white solid was dried under vacuum at 40° C. for 18 h to give 3.6 gm (72%) of 2 as a racemic mixture.
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Yield
72%

Synthesis routes and methods II

Procedure details

To a solution of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (70.0 g, 0.34 mol) in 840 ml of methanol and 420 ml of water at about 0° C. was added 5N sodium hydroxide until the solution was slightly basic. To the resulting solution was added sodium borohydride (12.9 g., 0.34 mol) in portions. The mixture was allowed to warm to room temperature overnight. The methanol was removed in vacuo and the remaining solution was diluted with water. The solution was extracted with diethyl ether, and the solution was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate and concentrated in vacuo to provide 56.7 g of colorless crystals. Recrystallization of the crystals from hexanes gave 49.24 g (78%) of the title compound as colorless crystals mp=72° C.-74° C.
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Synthesis routes and methods III

Procedure details

A mixture of 62 Kgs. of mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol, 125 liters of water and 375 liters of methylene chloride is cooled to 0-5° C. Adjusted the pH of the reaction mixture to 9.8 with 10% sodium carbonate solution at 0-5° C. Stirred the reaction mixture for 20 minutes at 0-5° C. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer twice with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 35° C. Added 19 liters of cyclohexane to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 35° C. Added 125 liters of cyclohexane to the above reaction mixture. Heated the reaction mixture to 40-45° C. and stirred for 60 minutes. Cooled the reaction mixture to 0-5° C. Filtered the precipitated solid and washed with cyclohexane. Dried the material at 40-45° C. for 6 hours to get the title compound.
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Synthesis routes and methods IV

Procedure details

Added 50 liters of 20% sodium hydroxide solution to a cooled solution of 100 Kgs. of 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one hydrochloride, 100 liters of methanol and 25 liters of water at 0-5° C. Added a solution of 10 Kgs. of sodium borohydride in 50 liters of 20% sodium hydroxide to the above reaction mixture slowly at 0-5° C. in 5 hours. Allowed the reaction mixture temperature to 25-30° C. Stirred the reaction mixture for 6 hours at 25-30° C. Extracted the reaction mixture with methylene chloride. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 40° C. Added 25 liters of hexanes to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 40° C. Added 100 liters of hexanes to the above reaction mixture. Heated the reaction mixture to reflux. Stirred the reaction mixture for 60 minutes. Cooled the reaction mixture to 0-5° C. and stirred the reaction mixture for 3 hours. Filtered the precipitated solid and washed with chilled hexanes. Dried the material at 50-55° C. for 6 hours to get the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylamino)-1-(2-thienyl)-1-propanol
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Reactant of Route 6
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Customer
Q & A

Q1: What is the primary area of research regarding 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol?

A1: The primary research focus for 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol lies in its potential as an antidepressant agent. [] One study explores its structural, spectroscopic, and computational properties, hinting at possible interactions with biological targets relevant to depression. []

Q2: Is there a specific enantiomer of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol that is of particular interest?

A2: Yes, research highlights the significance of the (S)-(-)-enantiomer of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. [] A specific and efficient synthetic method has been developed to produce this enantiomer with high purity (>99%) and excellent enantiomeric excess (ee). [] This suggests that the (S)-(-)-enantiomer might possess superior pharmacological properties compared to the racemic mixture or the (R)-(+)-enantiomer.

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